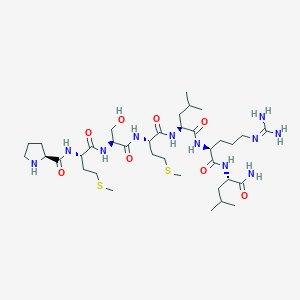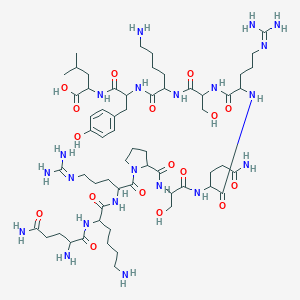
Indolicidin
Descripción general
Descripción
Cationic antimicrobial peptide. Induces membrane permeabilization in Gram-negative bacteria and disrupts the cytoplasmic membrane by channel formation.
Indolicidin is a potent antimicrobial peptide purified from the cytoplasmic granules of bovine neutrophils.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Indolicidin es un péptido de 13 residuos que pertenece a la familia de las catelicidinas y tiene un amplio espectro de actividad biológica . Es activo contra una amplia gama de objetivos, como bacterias (tanto Gram+ como Gram−), hongos y virus . Esto lo convierte en un posible candidato para el desarrollo de nuevos fármacos antimicrobianos.
Actividad Antifúngica
Se ha demostrado que la indolicidina inhibe la formación de biopelículas y destruye las biopelículas preformadas producidas por hongos, específicamente Candida albicans y Candida tropicalis . Esto sugiere su posible uso en el tratamiento de infecciones fúngicas.
Actividad Antiviral
También se ha descubierto que la indolicidina es activa contra el VIH-1 . Esto abre posibilidades para su uso en terapias antivirales.
Actividad Antitumoral
Además de su actividad antimicrobiana, los péptidos antimicrobianos (AMP) como la indolicidina también se están explorando como posibles agentes antitumorales . Esto se debe a su capacidad para dirigirse a características fundamentales de las células, como la membrana plasmática .
Aplicaciones Dentales
Se han sugerido nanopartículas de plata recubiertas de indolicidina para su uso en el campo dental como fármaco preventivo de enfermedades orales . Esto podría ayudar a mantener la salud oral y prevenir los cánceres orales .
Desarrollo de Moléculas Híbridas
Se ha realizado investigación sobre la producción de una molécula híbrida compuesta de nanopartículas de plata (AgNPs) e indolicidina . Esta molécula híbrida podría tener propiedades antimicrobianas mejoradas y podría usarse en varios campos biomédicos
Mecanismo De Acción
- While it is bactericidal and permeabilizes bacterial membranes, it does not cause bacterial cell lysis .
- Although RNA and protein synthesis are partially affected or not affected at all, the inhibition of DNA synthesis contributes to its antimicrobial activity .
Target of Action
Mode of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
Indolicidin interacts with various enzymes, proteins, and other biomolecules. The antimicrobial activity of this compound is regulated by chemical and physical properties, including peptide charge, hydrophobicity, amphipathicity, and self-assembly equilibria .
Cellular Effects
This compound exerts effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are currently under research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
Número CAS |
140896-21-5 |
|---|---|
Fórmula molecular |
C100H132N26O13 |
Peso molecular |
1906.3 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C100H132N26O13/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109)/t57-,73-,74-,75-,76-,77-,78+,79-,80-,81-,82-,83-,84-,85-/m0/s1 |
Clave InChI |
USSYUMHVHQSYNA-PYODXXEMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N |
Secuencia |
One Letter Code: ILPWKWPWWPWRR-NH2 |
Sinónimos |
H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-NH2 indolicidin isoleucyl-leucyl-prolyl-tryptophyl-lysyl-tryptophyl-prolyl-tryptophyl-tryptophyl-prolyl-tryptophyl-arginyl-argininamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indolicidin exert its antimicrobial effects?
A1: Unlike many antimicrobial peptides that disrupt bacterial membranes, this compound exhibits a multifaceted mechanism of action. While it can permeabilize bacterial membranes [, , ], this compound also inhibits DNA synthesis in bacteria, leading to cell filamentation []. Furthermore, it binds to DNA, particularly at abasic sites, potentially interfering with crucial cellular processes [].
Q2: What is unique about this compound's structure compared to other antimicrobial peptides?
A2: this compound is remarkably small, consisting of only 13 amino acids []. It also boasts the highest tryptophan content of any known protein []. This unusual composition, rich in tryptophan and proline, distinguishes it from typical α-helical or β-sheet structured antimicrobial peptides [].
Q3: How do the cis-trans isomers of this compound affect its structure?
A4: this compound contains three Xaa-Pro peptide bonds, which can exist in either cis or trans configurations, leading to eight possible stereoisomers. Molecular dynamics simulations suggest that each stereoisomer adopts distinct conformational features, with the presence of turn structures and intramolecular interactions varying depending on the cis or trans nature of the Xaa-Pro bonds []. This highlights the importance of proline residues in shaping this compound's three-dimensional structure.
Q4: How does modifying this compound's structure affect its activity?
A4: Researchers have synthesized numerous this compound analogues to explore structure-activity relationships. Modifications include:
- Terminal modifications: Altering the N- or C-terminus can impact both antimicrobial and hemolytic activity [].
- Truncations: Shortening the peptide from either end can affect its activity and selectivity [].
- Amino acid substitutions: Replacing specific amino acids with alanine (alanine scanning) has revealed the contribution of individual residues to activity [].
- Hydrophobicity modulation: Adding hydrophobic groups to the N-terminus can improve antibacterial activity while reducing hemolytic activity [, ].
- Enantiomeric modifications: Synthesizing D-amino acid analogs, like ld-indolicidin, can enhance protease stability and improve immunomodulatory effects while maintaining antimicrobial activity [, ].
Q5: What are the potential applications of this compound?
A5: this compound's broad-spectrum activity and unique mechanism of action make it attractive for various applications, including:
- Novel antibiotics: Its activity against multidrug-resistant bacteria, such as Enteroaggregative Escherichia coli (EAEC) [], positions it as a potential lead for developing new antibiotics.
- Combination therapy: Combining this compound with conventional antibiotics, like piperacillin/tazobactam [], has shown synergistic effects in treating polymicrobial peritonitis in rat models.
- Wound healing: Studies suggest that this compound and its analogs can promote wound healing in cases of burns and frostbite by stimulating cell proliferation and modulating the inflammatory response [, ].
- Immunotherapy: Ld-indolicidin, the D-amino acid analog, has shown promising results as a vaccine adjuvant, enhancing cell-mediated immune responses against influenza A virus (H5N1) [].
- Nanotechnology: Coating gold nanoparticles with this compound can enhance its efficacy against Candida albicans biofilms, opening up avenues in nanomedicine [].
Q6: What are the limitations of this compound for therapeutic development?
A6: Despite its potential, this compound faces several challenges:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)


